

spectroscopic data of (R)-(3-trifluoromethyl)mandelic acid (NMR, I

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Compound of Interest

Compound Name: (R)-(3-trifluoromethyl)mandelic acid
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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(3-trifluoromethyl)mandelic Acid

Foreword: The Analytical Imperative for Chiral Building Blocks

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite. Chiral molecules, such as **(R)-(3-trifluoromethyl)mandelic acid**, are invaluable building blocks in the synthesis of complex active pharmaceutical ingredients. The trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized moiety in many drug candidates. Consequently, the unambiguous verification of the structure, identity, and purity of these critical intermediates is paramount.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of **(R)-(3-trifluoromethyl)mandelic acid**. We will move beyond a simple recitation of data, delving into the critical choices and the logic of spectral interpretation, equipping researchers and drug development professionals with the field-proven insights necessary for successful analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like **(R)-(3-trifluoromethyl)mandelic acid**, this approach (¹H, ¹³C, and ¹⁹F) provides a complete and definitive picture of its atomic framework and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol prioritizes sample preparation and parameter selection to ensure reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is preferred for its ability to solubilize polar compounds and to slow the exchange of labile protons (hydroxyl and carboxylic acid), allowing for their observation.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[\[2\]](#)
- ¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[3\]](#)
- ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This experiment requires a greater number of scans due to the low natural abundance of the carbon-13 isotope.
- ¹⁹F NMR Acquisition: Record a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment due to the 100% natural abundance of the fluorine-19 isotope, typically referenced to an external standard like CFCl₃ (0 ppm).

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
-13.0	Broad Singlet	1H	-COOH	The acidic acid is highly concentrated at this position.
-7.8-7.5	Multiplet	4H	Ar-H	The four aromatic protons are part of a complex system with different pCF ₃ and -substituents, showing different electron-weights.
-5.1	Singlet	1H	α -CH	The methine hydroxyl group is typically aromatic and appears as a singlet.
-6.0	Broad Singlet	1H	-OH	The hydroxyl chemical shift appears at a different position (deuterium) than the carbonyl.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
-174	C=O	The carbonyl carbon of the carboxylic acid is deshielded.
-143	Ar-C (quaternary)	Aromatic carbon attached to the α -CH.
-131 (q, JCF \approx 32 Hz)	Ar-C (quaternary)	The aromatic carbon directly bonded to the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms.
-130-124	Ar-CH	Signals for the four protonated aromatic protons.
-124 (q, JCF \approx 272 Hz)	-CF ₃	The carbon of the trifluoromethyl group shows a large one-bond coupling constant and a triplet.
-72	α -CH	The methine carbon, bonded to two aromatic protons, is found in this typical region.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is an exceptionally powerful tool for confirming the presence and electronic environment of fluorine atoms.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~ -62	Singlet	$-\text{CF}_3$	A trifluoromethyl group is aromatic ring typical region (relative to C coupling indicates non-proton nuclei within)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid and reliable identification of the key functional groups within a molecule by measuring the absorption of infrared radiation vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy often employs an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

- Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (H_2O , CO_2) and instrument artifacts.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to generate a high-quality spectrum, typically in the $4000\text{-}400\text{ cm}^{-1}$ range.

Spectral Interpretation

The IR spectrum of **(R)-(3-trifluoromethyl)mandelic acid** is characterized by several distinct and informative absorption bands.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid ($-\text{COOH}$)
~3350	Medium, Broad	O-H Stretch	Alcohol ($-\text{OH}$)
~1720	Strong, Sharp	C=O Stretch	Carboxylic Acid ($-\text{COOH}$)
~1320 & ~1130	Very Strong	C-F Stretch	Trifluoromethyl ($-\text{CF}_3$)
~1210	Strong	C-O Stretch	Alcohol/Carboxylic Acid ($-\text{COOH}$)
1600 - 1450	Medium	C=C Stretch	Aromatic Ring

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

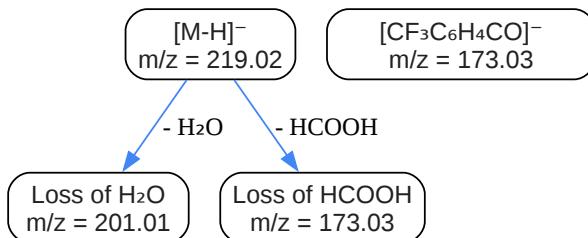
Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like mandelic acid. It typically generates protonated $[\text{M}+\text{H}]^+$ or deprotonated $[\text{M}-\text{H}]^-$ ions.

- Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it directly into the mass spectrometer's ESI source.
- Ionization Mode: Select the ionization mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms a stable $[\text{M}-\text{H}]^-$ ion.
- Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate molecular weight and fragmentation pattern.

Interpretation of the Mass Spectrum

The molecular formula of **(R)-(3-trifluoromethyl)mandelic acid** is $\text{C}_9\text{H}_7\text{F}_3\text{O}_3$, corresponding to a monoisotopic mass of 220.030 g/mol. [1]

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Caption: Predicted ESI(-) fragmentation pathway.

Key Ions:

m/z (Negative Mode)	Proposed Fragment	Rationale
219.02	[M-H]⁻	The deprotonated molecular ion, forming an acidic carboxylic proton. This is expected in ESI(-).
173.03	[M-H - HCOOH]⁻	Loss of a neutral formic acid molecule fragmentation pathway for α-hydroxy
201.01	[M-H - H₂O]⁻	Loss of a water molecule from the de

Conclusion: A Triad of Analytical Certainty

The collective data from NMR, IR, and MS provides a comprehensive and unequivocal characterization of **(R)-(3-trifluoromethyl)mandelic acid**. ¹H, precise atomic connectivity and chemical environment. IR spectroscopy rapidly confirms the presence of all key functional groups—hydroxyl, carboxylic acid, and chiral centers. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation pathways. This triad forms a robust, self-validating system, ensuring the identity, purity, and quality of this vital chiral building block for the advancement of pharmaceutical and biochemical research.

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